molecular formula C11H17N3O3 B15277934 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid

3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid

Katalognummer: B15277934
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: AAOPTLZTTGMMRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid is a complex organic compound that features a pyrrolidine ring substituted with a methoxy group and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid typically involves multi-step organic reactionsThe final step involves the formation of the propanoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyrazole ring in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C11H17N3O3

Molekulargewicht

239.27 g/mol

IUPAC-Name

3-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propanoic acid

InChI

InChI=1S/C11H17N3O3/c1-17-10-8-13(6-3-11(15)16)7-9(10)14-5-2-4-12-14/h2,4-5,9-10H,3,6-8H2,1H3,(H,15,16)

InChI-Schlüssel

AAOPTLZTTGMMRE-UHFFFAOYSA-N

Kanonische SMILES

COC1CN(CC1N2C=CC=N2)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.